5-(4-Phenyl-phenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(4-Phenyl-phenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the thienopyrimidine class, which is known for its diverse biological activities. The unique structure of this compound makes it a promising candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides good yields and allows for the derivatization of the compound to introduce various functional groups.
Industrial Production Methods
While specific industrial production methods for 5-(4-Phenyl-phenyl)thieno[2,3-d]pyrimidin-4(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(4-Phenyl-phenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The phenyl groups can be substituted with other functional groups to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Medicine: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: Its antimicrobial properties can be harnessed for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-(4-Phenyl-phenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes . The compound’s structure allows it to bind to specific enzymes or receptors, disrupting their normal function and leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share the thienopyrimidine core and have shown antimicrobial activity.
Triazole-pyrimidine hybrids: These compounds have demonstrated neuroprotective and anti-neuroinflammatory properties.
Uniqueness
5-(4-Phenyl-phenyl)thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to act as an antitubercular agent and its potential for further derivatization make it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
5-(4-phenylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c21-17-16-15(10-22-18(16)20-11-19-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKSLJKUSRSSBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=O)NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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